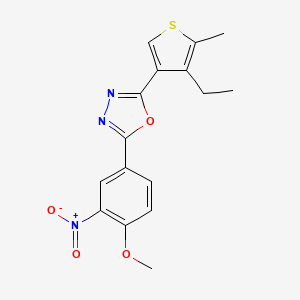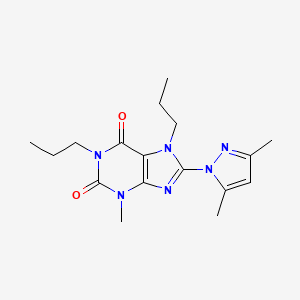![molecular formula C18H18N4O2S B4689004 N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4689004.png)
N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide
Übersicht
Beschreibung
N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide, also known as compound 1, is a small molecule drug candidate that has shown promising results in various scientific research studies. This compound belongs to the class of sulfonamide-containing drugs and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide 1 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. In cancer research, this compound 1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In diabetes research, this compound 1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism. In inflammation research, this compound 1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, this compound 1 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In diabetes research, this compound 1 has been shown to improve glucose uptake and insulin sensitivity in muscle and adipose tissue. In inflammation research, this compound 1 has been shown to reduce the production of inflammatory mediators and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments, including its small size, high solubility, and low toxicity. However, there are also some limitations to using N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide 1 in lab experiments, including its limited stability and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide 1, including its potential use as a therapeutic agent in various diseases, its optimization for improved potency and selectivity, and its development as a diagnostic tool. In cancer research, this compound 1 could be further optimized for its ability to target specific cancer cells and reduce off-target effects. In diabetes research, this compound 1 could be further developed as a therapeutic agent for the treatment of type 2 diabetes. In inflammation research, this compound 1 could be further optimized for its ability to reduce inflammation and oxidative stress. Additionally, this compound 1 could be developed as a diagnostic tool for the detection of various diseases.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide 1 has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, this compound 1 has been shown to improve glucose uptake and insulin sensitivity. In inflammation research, this compound 1 has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-14-11-18(20-13-19-14)22-16-7-9-17(10-8-16)25(23,24)21-12-15-5-3-2-4-6-15/h2-11,13,21H,12H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMFPJZXRIYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4688928.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688943.png)
![7-(2-furyl)-2-[(5-methyl-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4688949.png)

![2-({[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4688964.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4688970.png)

![3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4688979.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B4688985.png)
![2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4688987.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4688997.png)
![2-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B4689003.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4689014.png)